2-(4-Bromophenyl)thiazole-4-carbaldehyde 2-(4-Bromophenyl)thiazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 21166-30-3
VCID: VC21101521
InChI: InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
SMILES: C1=CC(=CC=C1C2=NC(=CS2)C=O)Br
Molecular Formula: C10H6BrNOS
Molecular Weight: 268.13 g/mol

2-(4-Bromophenyl)thiazole-4-carbaldehyde

CAS No.: 21166-30-3

Cat. No.: VC21101521

Molecular Formula: C10H6BrNOS

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)thiazole-4-carbaldehyde - 21166-30-3

Specification

CAS No. 21166-30-3
Molecular Formula C10H6BrNOS
Molecular Weight 268.13 g/mol
IUPAC Name 2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde
Standard InChI InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Standard InChI Key KOMFNSXHHNSAFR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CS2)C=O)Br
Canonical SMILES C1=CC(=CC=C1C2=NC(=CS2)C=O)Br

Introduction

Chemical Structure and Properties

Molecular Structure and Configuration

2-(4-Bromophenyl)thiazole-4-carbaldehyde consists of a central thiazole ring with a 4-bromophenyl substituent at the 2-position and an aldehyde group at the 4-position. The thiazole ring contains adjacent nitrogen and sulfur atoms, creating a heterocyclic structure with unique electronic properties. The presence of the bromine atom on the phenyl ring adds to the compound's functionality, making it useful for further synthetic transformations through coupling reactions and substitutions.

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific properties that dictate its behavior in chemical reactions and applications . Its molecular weight is precisely 268.13 g/mol, calculated based on its molecular formula C₁₀H₆BrNOS . The presence of both the aldehyde functional group and the brominated phenyl ring contributes to its reactivity profile, allowing it to participate in various chemical transformations including condensations, reductions, and cross-coupling reactions.

PropertyValueSource
Molecular FormulaC₁₀H₆BrNOS
Molecular Weight268.13 g/mol
Physical StateSolid
Purity (Commercial)95-98%
CAS Number21166-30-3

Structural Identifiers and Nomenclature

The compound is represented by various structural identifiers in chemical databases. Its IUPAC name is 2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde, though it may also be referred to by synonyms such as 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE in commercial and research settings . For computational chemistry and database purposes, the compound is characterized by unique identifiers including:

Identifier TypeValueSource
InChIInChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10
InChIKeyKOMFNSXHHNSAFR-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=NC(=CS2)C=O)Br
DSSTox Substance IDDTXSID70577198

Synthesis Methods and Procedures

Synthetic Routes and Precursors

One documented synthetic route for 2-(4-Bromophenyl)thiazole-4-carbaldehyde involves the oxidation of [2-(4-BROMO-PHENYL)-THIAZOL-4-YL]-METHANOL using manganese(IV) oxide in chloroform . This oxidation reaction converts the primary alcohol to the corresponding aldehyde, representing a common transformation in organic synthesis. The reaction proceeds under mild conditions at room temperature (20°C) and requires approximately 12 hours for completion .

PrecursorProductReaction ConditionsYieldSource
[2-(4-BROMO-PHENYL)-THIAZOL-4-YL]-METHANOL2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDEManganese(IV) oxide in chloroform at 20°C for 12 hNot specified

Alternative Synthesis Approaches

Although the search results primarily focus on one synthetic method, the literature suggests that ChemicalBook can provide six different synthetic routes for this compound . These alternative approaches likely involve different starting materials, reagents, or reaction conditions, offering synthetic chemists various options depending on the availability of precursors, desired scale, and specific requirements of the synthesis. The diversity of synthetic routes underscores the compound's importance as a chemical intermediate.

Related Synthetic Transformations

In related research, 4-(4-Bromophenyl)thiazol-2-amine has been used as a starting material in reactions with phthalic anhydride to produce 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione . While this reaction involves a different positional isomer of bromophenylthiazole, it demonstrates the synthetic versatility of bromophenylthiazole derivatives in general and the potential for further functionalization of these compounds.

Applications and Research Significance

Role in Synthetic Chemistry

2-(4-Bromophenyl)thiazole-4-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups—particularly the aldehyde and bromine substituents—provide reactive sites for further transformations, making it valuable in the development of new drugs and crop protection agents . The aldehyde group can participate in condensation reactions, reductions, and oxidations, while the bromine substituent enables cross-coupling reactions such as Suzuki, Stille, or Heck couplings.

Biological Research Applications

The compound has been investigated for its potential antimicrobial and anticancer properties, contributing to the development of new therapeutic approaches . Thiazole derivatives in general have shown diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific structural features of 2-(4-Bromophenyl)thiazole-4-carbaldehyde make it a promising scaffold for developing bioactive compounds through appropriate structural modifications and structure-activity relationship studies.

Material Science Applications

In material science research, 2-(4-Bromophenyl)thiazole-4-carbaldehyde can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength . The compound's heterocyclic structure and aromatic character contribute to its potential in creating materials with specific physical and chemical properties. These applications demonstrate the compound's utility beyond medicinal chemistry, extending into the development of advanced materials for various industrial applications.

Applications as Fluorescent Probes

The unique structure of 2-(4-Bromophenyl)thiazole-4-carbaldehyde allows it to be utilized in the development of fluorescent probes for imaging applications in biological systems . Heterocyclic compounds containing thiazole rings often exhibit fluorescent properties that can be exploited for cellular imaging. The development of such probes facilitates advanced research in cellular biology by enabling the visualization of specific cellular components or processes with high sensitivity and specificity.

SupplierPackage SizePricePuritySource
CymitQuimica100mg€96.0095.0%
CymitQuimica250mg€148.0095.0%
CymitQuimica1g€311.0095.0%
Capot ChemicalNot specifiedNot specified98% (Min, HPLC)

Production Scale and Specifications

According to Capot Chemical, 2-(4-Bromophenyl)thiazole-4-carbaldehyde can be produced at scales "up to kgs," indicating its potential availability for larger research projects or industrial applications . The compound typically meets specifications including a minimum purity of 98% (as determined by HPLC) and a maximum moisture content of 0.5% . These specifications ensure the compound's suitability for precise research applications where high purity is essential.

Comparative Analysis with Related Compounds

Comparison with Oxazole Analogue

A structurally related compound, 2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde (CAS: 55327-32-7), differs from the thiazole variant by replacing the sulfur atom with an oxygen atom in the five-membered ring . This oxazole derivative has a slightly lower molecular weight (252.064 g/mol) compared to the thiazole compound (268.13 g/mol) due to the atomic weight difference between oxygen and sulfur . Such structural variations can significantly impact the compound's physical properties, reactivity, and biological activity, providing researchers with different options for specific applications.

Property2-(4-Bromophenyl)thiazole-4-carbaldehyde2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehydeSource
CAS Number21166-30-355327-32-7
Molecular FormulaC₁₀H₆BrNOSC₁₀H₆BrNO₂
Molecular Weight268.13 g/mol252.064 g/mol
Boiling PointNot specified369.4±48.0 °C at 760 mmHg
DensityNot specified1.6±0.1 g/cm³

Structure-Property Relationships

The substitution of sulfur with oxygen in the heterocyclic ring alters the electronic properties, affecting characteristics such as bond angles, dipole moments, and reactivity patterns. These differences can be exploited in structure-activity relationship studies, where subtle structural modifications are evaluated for their impact on biological activity or material properties. Understanding these structure-property relationships is essential for the rational design of new compounds with optimized properties for specific applications.

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